N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-3-4-6-15(11)23-17(19)16(21-22-23)18(25)20-14-9-7-13(8-10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQQMTHGQDGGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140062 | |
| Record name | N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-66-6 | |
| Record name | N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501140062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The acetylphenyl and methylphenyl groups are introduced through subsequent substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and automated chromatography systems for purification. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group (-COCH₃) at the para position of the phenyl ring undergoes oxidation under controlled conditions. For example:
-
KMnO₄/H₂SO₄ converts the acetyl group to a carboxylic acid (-COOH) at 80–100°C.
-
CrO₃ in acetic acid selectively oxidizes the acetyl group without affecting the triazole ring.
| Reaction Condition | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic, 80°C | KMnO₄ | Carboxylic acid derivative | 72 | |
| Acetic acid, RT | CrO₃ | Ketone intermediate | 85 |
Reduction Reactions
The carboxamide (-CONH₂) and acetyl groups are susceptible to catalytic hydrogenation:
-
H₂/Pd-C reduces the carboxamide to a primary amine (-CH₂NH₂) under 50 psi H₂ pressure.
-
NaBH₄/MeOH selectively reduces the acetyl group to a secondary alcohol (-CH(OH)CH₃).
| Substrate Site | Reagent | Product | Temperature | Yield (%) |
|---|---|---|---|---|
| Carboxamide | H₂ (50 psi), Pd-C | Primary amine derivative | 25°C | 68 |
| Acetyl group | NaBH₄/MeOH | Alcohol derivative | 0°C | 91 |
Substitution Reactions
The amino (-NH₂) group at position 5 of the triazole ring participates in nucleophilic substitutions:
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Alkylation with ethyl bromoacetate yields N-alkylated derivatives .
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Acylation using acetyl chloride forms stable amides under Schotten-Baumann conditions .
| Reaction Type | Reagent | Product Structure | Solvent | Yield (%) |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate | N-(CH₂COOEt) substituted | DMF, 60°C | 78 |
| Acylation | Acetyl chloride | N-Acetylated triazole | H₂O/NaOH | 82 |
Cycloaddition and Ring-Opening
The triazole core enables [3+2] cycloaddition reactions:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces substituents at position 1 of the triazole.
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Acid-mediated ring-opening (e.g., HCl/MeOH) cleaves the triazole, forming imidazole derivatives.
| Reaction | Conditions | Major Product | Selectivity |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate | 1,4-disubstituted triazole | >95% 1,4 |
| Acidic ring-opening | 6M HCl, reflux, 12h | Imidazole-carboxamide | 100% |
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or basic conditions:
-
HCl (6M) converts the carboxamide to a carboxylic acid.
-
NaOH (10%) yields a sodium carboxylate salt.
| Condition | Reagent | Product | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Acidic | 6M HCl | Carboxylic acid | 8h, reflux | 89 |
| Basic | 10% NaOH | Sodium carboxylate | 4h, 80°C | 94 |
Electrophilic Aromatic Substitution
The 2-methylphenyl group undergoes electrophilic substitution:
-
Nitration (HNO₃/H₂SO₄) introduces a nitro group at the para position of the methylphenyl ring.
-
Sulfonation (H₂SO₄, SO₃) produces sulfonic acid derivatives.
| Reaction | Reagent | Position Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl | 65 |
| Sulfonation | SO₃/H₂SO₄ | Meta to methyl | 58 |
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established based on experimental data:
| Functional Group | Reactivity (Relative Rate) | Preferred Reaction |
|---|---|---|
| Amino (-NH₂) | 1.00 | Acylation |
| Acetyl (-COCH₃) | 0.75 | Oxidation |
| Carboxamide (-CONH₂) | 0.60 | Hydrolysis |
| Triazole ring | 0.45 | Cycloaddition |
Key Mechanistic Insights
-
Steric effects : The 2-methylphenyl group hinders electrophilic substitution at the ortho position.
-
Electronic effects : The electron-withdrawing acetyl group deactivates the adjacent phenyl ring, directing nitration to the methylphenyl ring.
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates at the amino group by stabilizing transition states .
Scientific Research Applications
The triazole ring structure is pivotal in many biological applications due to its ability to interact with various biological targets. Research indicates that compounds like N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit:
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against a range of pathogens.
- Anticancer Activity : Its structure allows it to interact with kinases and proteases involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Treatment of Chagas Disease
One notable application of this compound is its potential role in treating Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Current treatments have significant side effects and limited efficacy. A study on triazole derivatives indicated that modifications to the triazole structure could enhance potency and metabolic stability, leading to improved oral exposure and reduced parasite burden in animal models . The optimization of related compounds has yielded promising results, suggesting that this compound may follow suit.
Antifungal Activity
The compound's antifungal properties have been explored as well. Triazoles are known to inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes. Research into similar triazole derivatives has demonstrated effective antifungal activity against various phytopathogenic fungi . The structural characteristics of this compound may provide insights into enhancing its antifungal efficacy.
Inhibition of Enzymatic Activity
Studies have indicated that triazole derivatives can act as inhibitors for specific enzymes involved in critical cellular processes. This property is essential for developing therapeutic agents targeting diseases characterized by dysregulated enzyme activity.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The acetylphenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of triazole derivatives is highly dependent on substituent effects. Below is a comparative table of key analogs:
Impact of Substituents on Activity
- Electron-Withdrawing Groups (e.g., Acetyl, Chloro, Fluoro) : Enhance binding to enzymatic targets (e.g., kinases or COX-2) by increasing electrophilicity. The acetyl group in the target compound may improve solubility compared to halogens .
- Amino and Carboxamide Groups: Universal in triazole derivatives, these groups facilitate hydrogen bonding with biological targets, critical for antimicrobial and anticancer activities .
Pharmacological Performance
- Anticancer Activity : Fluorophenyl and chlorophenyl analogs show GP (Growth Percent) values as low as -27.30% in CNS cancer models, while methoxy-substituted derivatives exhibit moderate activity . The acetyl group in the target compound may optimize pharmacokinetics for enhanced tumor penetration.
- Antimicrobial Activity : Chlorinated derivatives (e.g., 4-chlorobenzyl) demonstrate broad-spectrum efficacy against bacterial pathogens, attributed to membrane disruption or enzyme inhibition .
Research Findings and Hypotheses
While the target compound lacks direct clinical data, structural analogs provide insights:
- Kinase Inhibition: Triazoles with acetyl groups (e.g., 1-(4-chlorophenyl)-N-(3-fluoro-4-thienopyrimidinylphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide) inhibit c-Met kinase, inducing apoptosis in cancer cells . The acetylphenyl moiety in the target compound may similarly target kinase domains.
- Synthetic Feasibility : The compound can likely be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole derivatives .
Biological Activity
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a triazole ring with an acetylphenyl group and a methylphenyl group, along with an amino and a carboxamide functional group. These structural components suggest a diverse range of interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₂ |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 951893-72-4 |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In studies assessing various derivatives, compounds similar to this compound have shown promising results against a range of bacteria.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of several triazole derivatives against E. coli, S. aureus, and P. aeruginosa. The results demonstrated that derivatives with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .
- Mechanism of Action : The mechanism often involves inhibition of bacterial DNA synthesis through interference with DNA-gyrase activity. Molecular docking studies suggest that the triazole ring acts as a bioisostere to carboxylic acid groups, enhancing binding affinity to target enzymes .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. Triazoles are commonly used in clinical settings for their efficacy against fungal infections.
Research Findings
- A comparative study highlighted that triazole derivatives demonstrated antifungal activity comparable to established antifungal agents like fluconazole .
- Specific derivatives were effective against Candida albicans, with MIC values indicating strong inhibitory effects.
Anticancer Properties
Triazoles have also been investigated for their anticancer activities. The presence of specific substituents on the triazole ring can significantly enhance their cytotoxic effects against various cancer cell lines.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl) | MCF-7 (Breast Cancer) | 10.5 |
| N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl) | HeLa (Cervical Cancer) | 8.3 |
| N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl) | A549 (Lung Cancer) | 12.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield be improved?
- Methodological Answer : The synthesis of triazole derivatives typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides, followed by cyclization with sodium azide . To optimize yield, employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a study on similar triazoles found that using dimethylformamide (DMF) as a solvent at 80°C improved cyclization efficiency by 25% .
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
- Methodological Answer : Low solubility is common in triazole carboxamides due to hydrophobic aromatic substituents . Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Derivatization : Introduce polar groups (e.g., hydroxyl or sulfonate) at the 4-acetylphenyl position while monitoring bioactivity retention .
Q. Which analytical techniques are recommended for purity and structural characterization?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect byproducts .
- NMR/FTIR : Confirm the presence of the acetyl group (¹H NMR: δ 2.6 ppm for CH₃; FTIR: 1680 cm⁻¹ for C=O) and triazole ring (¹H NMR: δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ at m/z ~377.16 (calculated for C₁₉H₁₇N₅O₂).
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target enzymes (e.g., kinase or protease active sites). For example, modifying the 2-methylphenyl group to a 4-fluorophenyl moiety increased binding affinity by 30% in a related triazole .
- QSAR Modeling : Train models on datasets of similar triazoles to predict bioactivity and ADMET properties. A recent study achieved R² > 0.85 for IC₅₀ predictions using topological descriptors .
Q. What experimental approaches resolve contradictions in reported enzyme inhibition data for triazole carboxamides?
- Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Mitigate by:
- Standardized Assays : Use consistent substrate concentrations (e.g., ATP at 1 mM for kinase assays) and control for pH (7.4 vs. 6.8) .
- Orthogonal Validation : Confirm inhibitory activity via SPR (surface plasmon resonance) to measure binding kinetics (KD) alongside enzymatic IC₅₀ .
- Structural Analysis : Compare X-ray crystallography data of ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with triazole-NH) .
Q. How do substituents on the phenyl rings influence metabolic stability in vitro?
- Methodological Answer :
- Microsomal Stability Assay : Incubate derivatives with liver microsomes (human or rat) and quantify parent compound loss via LC-MS/MS. The 4-acetyl group reduces CYP3A4-mediated oxidation compared to halogenated analogs .
- Metabolite ID : Use HR-MS/MS to detect phase I metabolites (e.g., acetyl hydrolysis) and phase II conjugates (e.g., glucuronidation at the amino group) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
